molecular formula C₁₂H₁₆O₈ B1146968 1,6-Anhydro-beta-D-galactopyranose triacetate CAS No. 4132-24-5

1,6-Anhydro-beta-D-galactopyranose triacetate

Cat. No.: B1146968
CAS No.: 4132-24-5
M. Wt: 288.25
InChI Key:
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Description

1,6-Anhydro-beta-D-galactopyranose triacetate, also known as 1,6-Anhydro-D-galactitol triacetate, is a derivative of the monosaccharide galactitol. This compound is composed of three acetate molecules attached to the galactitol molecule. It is a novel compound with a wide range of applications in both scientific research and laboratory experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-beta-D-galactopyranose triacetate can be synthesized through the acetylation of 1,6-anhydro-beta-D-galactopyranose. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete acetylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using acetic anhydride and appropriate catalysts. The process may include purification steps such as recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-beta-D-galactopyranose triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sugars, while reduction can produce reduced sugar derivatives. Substitution reactions can result in various substituted galactopyranose derivatives .

Scientific Research Applications

1,6-Anhydro-beta-D-galactopyranose triacetate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems.

    Industry: It finds use in the production of bio-based materials and as a chemical tracer in environmental studies

Mechanism of Action

The mechanism by which 1,6-Anhydro-beta-D-galactopyranose triacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can participate in metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,6-Anhydro-beta-D-glucopyranose triacetate: Similar in structure but derived from glucose instead of galactose.

    Levoglucosan: An anhydrous sugar formed during the pyrolysis of cellulose, used as a chemical platform for producing high-value chemicals.

Uniqueness

1,6-Anhydro-beta-D-galactopyranose triacetate is unique due to its specific structural features, including the 1,6-anhydro bridge and the presence of three acetate groups. These structural characteristics confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

[(2S,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQMOSGYGQJOJ-SHWDNJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OCC([C@@H]1OC(=O)C)O2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747040
Record name (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4132-24-5
Record name (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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